molecular formula C20H28N2O3S B3316211 N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-propylbenzene-1-sulfonamide CAS No. 953230-50-7

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-propylbenzene-1-sulfonamide

Cat. No.: B3316211
CAS No.: 953230-50-7
M. Wt: 376.5 g/mol
InChI Key: QUKUMFRBCFLLPY-UHFFFAOYSA-N
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Description

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-propylbenzene-1-sulfonamide is a sulfonamide derivative featuring a piperidine core substituted at the 4-position with a furan-2-ylmethyl group. The sulfonamide moiety is attached to a 4-propyl-substituted benzene ring.

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c1-2-4-17-6-8-20(9-7-17)26(23,24)21-15-18-10-12-22(13-11-18)16-19-5-3-14-25-19/h3,5-9,14,18,21H,2,4,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKUMFRBCFLLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-propylbenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with piperidine under basic conditions to form the furan-2-ylmethyl-piperidine intermediate.

    Sulfonamide Formation: The intermediate is then reacted with 4-propylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-propylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-propylbenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in the body, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways related to inflammation, neurotransmission, or cell proliferation.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Notable Features
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-propylbenzene-1-sulfonamide Piperidine-sulfonamide - 4-Propylbenzene sulfonamide
- Furan-2-ylmethyl at piperidin-4-yl
Unique furan substitution enhances electron-rich character; propyl chain increases lipophilicity.
W-15 Piperidinylidene-sulfonamide - 4-Chlorophenyl sulfonamide
- 2-Phenylethyl at piperidin-2-ylidene
Chlorine atom improves electronegativity; phenylethyl group may influence opioid receptor binding.
W-18 Piperidinylidene-sulfonamide - 4-Nitrophenylethyl sulfonamide
- Chlorophenyl at piperidin-2-ylidene
Nitro group enhances electron-withdrawing effects; structural similarity to synthetic opioids.
Beta-Methyl fentanyl Piperidin-4-yl-amide - Phenylpropanamide
- 2-Phenylpropyl at piperidin-4-yl
Amide-based opioid; 4-piperidinyl substitution aligns with fentanyl analogs.
N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide Piperidine-pyrimidine-sulfonamide - Bromopyrimidine sulfonamide
- Methoxyphenyl substituent
Bromine and pyrimidine enhance steric bulk; methoxy group improves solubility.

Table 2: Pharmacological and Functional Insights

Compound Name Pharmacological Target (Hypothesized) Key Differences from Target Compound
This compound Enzymes (e.g., carbonic anhydrase) or CNS receptors Sulfonamide group may target enzymes; furan’s π-electron system could modulate receptor binding.
W-15 and W-18 Opioid receptors (speculative) Piperidinylidene core and chlorophenyl/nitrophenyl groups may confer opioid-like activity.
Beta-Methyl fentanyl μ-opioid receptor Amide structure and phenylpropyl group align with classical opioid pharmacology.
Goxalapladib Phospholipase A2 (atherosclerosis) Complex naphthyridine-acetamide structure targets inflammatory pathways; unrelated to sulfonamides.

Key Structural and Functional Distinctions

Sulfonamide vs. Amide Backbone : The target compound’s sulfonamide group distinguishes it from amide-based opioids like Beta-Methyl fentanyl. Sulfonamides typically exhibit different binding modes, often targeting enzymes (e.g., carbonic anhydrase) rather than opioid receptors .

Aromatic Substituents : The furan ring in the target compound introduces an oxygen heterocycle, contrasting with the chlorophenyl or nitrophenyl groups in W-15/W-14. This difference could alter electronic properties and metabolic stability .

Notes and Limitations

  • Pharmacological Data Gap : Direct activity data for the target compound is absent in the provided evidence; comparisons are inferred from structural analogs.
  • Synthetic Opioid Caution : W-15, W-18, and Beta-Methyl fentanyl are associated with opioid receptor activity, but the target compound’s sulfonamide backbone suggests divergent targets .
  • Regulatory Status : Beta-Methyl fentanyl is a controlled substance, highlighting the importance of structural nuances in legal classifications .

Further empirical studies are required to validate the target compound’s pharmacological profile.

Biological Activity

N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-propylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, highlighting the compound's therapeutic potential.

Chemical Structure and Properties

The compound features several notable structural components:

  • Furan Ring : A five-membered aromatic ring containing oxygen, contributing to the compound's reactivity.
  • Piperidine Ring : A six-membered saturated ring that enhances biological activity through interactions with biological targets.
  • Benzene Sulfonamide Group : Known for its role in various pharmacological activities.

Molecular Formula and Weight

  • Molecular Formula : C20H26N2O2S
  • Molecular Weight : 342.50 g/mol

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound, 4-methyl-N-(piperidin-1-yilmethylene)benzenesulfonamide (PMSA), was shown to inhibit tumor cell proliferation and migration while inducing ferroptosis in cancer cells by targeting the KEAP1-NRF2-GPX4 axis . This suggests that the sulfonamide moiety may play a crucial role in mediating similar effects in our compound of interest.

The proposed mechanism of action involves the binding of the compound to specific cellular receptors or enzymes, leading to inhibition of their activity. The furan and piperidine rings facilitate interactions through hydrogen bonding and π-stacking, enhancing the compound's affinity for biological targets.

Enzyme Inhibition

Compounds with similar structures have been evaluated for their ability to inhibit various enzymes. For example, sulfonamide derivatives are known to exhibit inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical in treating conditions like Alzheimer's disease and urinary tract infections, respectively .

Antibacterial Properties

The antibacterial activity of related compounds has been documented, showing moderate to strong efficacy against pathogens such as Salmonella typhi and Bacillus subtilis. This underscores the potential for this compound to exhibit similar antibacterial effects .

Study 1: Antitumor Effects of PMSA

In a study conducted at Guangdong Medical University, PMSA was synthesized and tested on tumor cells. The results indicated a marked inhibition of cell proliferation and migration, alongside increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are indicators of oxidative stress associated with ferroptosis .

Study 2: Enzyme Inhibition Profile

Another investigation focused on a series of piperidine derivatives revealed that compounds bearing the piperidine nucleus exhibited significant enzyme inhibitory activity. The study highlighted that these compounds could serve as effective leads for developing new therapeutic agents targeting various diseases .

Comparative Analysis

Compound NameChemical StructureBiological Activity
PMSASimilar to our compoundAntitumor, Ferroptosis induction
5-{1-[(4-chlorophenyl)sulfonyl]}Contains sulfonamide groupAntibacterial, Enzyme inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-propylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-propylbenzene-1-sulfonamide

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